((S)-5-(tert-butoxycarbonylamino)-5-(carbamoyl)pentyl)carbamic acid benzyl ester ((S)-5-(tert-butoxycarbonylamino)-5-(carbamoyl)pentyl)carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16098744
InChI: InChI=1S/C19H29N3O5/c1-19(2,3)27-18(25)22-15(16(20)23)11-7-8-12-21-17(24)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H2,20,23)(H,21,24)(H,22,25)/t15-/m0/s1
SMILES:
Molecular Formula: C19H29N3O5
Molecular Weight: 379.5 g/mol

((S)-5-(tert-butoxycarbonylamino)-5-(carbamoyl)pentyl)carbamic acid benzyl ester

CAS No.:

Cat. No.: VC16098744

Molecular Formula: C19H29N3O5

Molecular Weight: 379.5 g/mol

* For research use only. Not for human or veterinary use.

((S)-5-(tert-butoxycarbonylamino)-5-(carbamoyl)pentyl)carbamic acid benzyl ester -

Specification

Molecular Formula C19H29N3O5
Molecular Weight 379.5 g/mol
IUPAC Name benzyl N-[(5S)-6-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]carbamate
Standard InChI InChI=1S/C19H29N3O5/c1-19(2,3)27-18(25)22-15(16(20)23)11-7-8-12-21-17(24)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H2,20,23)(H,21,24)(H,22,25)/t15-/m0/s1
Standard InChI Key DAJHIUICHSIAAV-HNNXBMFYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)N
Canonical SMILES CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key functional groups:

  • A tert-butoxycarbonyl (Boc) group, providing steric protection for the amine moiety.

  • A carbamoyl unit, enabling hydrogen bonding and potential enzyme interactions.

  • A benzyl ester, facilitating solubility in organic solvents and serving as a protective group for carboxylic acids.

The stereochemistry at the 5th carbon (S-configuration) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC19H29N3O5\text{C}_{19}\text{H}_{29}\text{N}_{3}\text{O}_{5}
Molecular Weight379.5 g/mol
IUPAC NameBenzyl N-[(5S)-6-amino-5-carbamoylpentyl]carbamate
CAS NumberNot explicitly disclosed
Protective GroupsBoc, benzyl ester

Synthetic Methodologies

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/Conditions
1Boc ProtectionDi-tert-butyl dicarbonate, DMAP, THF
2CarbamoylationCarbamoyl chloride, pyridine
3Benzyl Ester FormationBenzyl alcohol, DCC, DMAP

Biological Activity and Computational Predictions

Structure-Activity Relationship (SAR) Studies

Computational models predict moderate binding affinity for inflammatory targets such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). The carbamoyl group may engage in hydrogen bonding with catalytic residues, while the benzyl ester enhances membrane permeability due to its lipophilic character.

Pharmaceutical Applications

Intermediate in Drug Synthesis

The compound’s Boc and benzyl protective groups make it a versatile building block for peptide-based therapeutics. For example, it could serve as a precursor to renin inhibitors like Aliskiren, where chiral amines are critical for bioactivity .

Prodrug Development

The benzyl ester may undergo enzymatic cleavage in vivo, releasing a carboxylic acid derivative with enhanced solubility. This prodrug strategy is widely employed to improve the pharmacokinetics of antiviral and anticancer agents.

Challenges and Future Directions

Scalability of Synthesis

Current methods rely on expensive catalysts and low-yield steps. Innovations in flow chemistry or enzymatic catalysis could address these limitations.

Biological Validation

In vitro and in vivo studies are urgently needed to confirm the compound’s purported anti-inflammatory effects. Collaborations with academic labs could accelerate this process.

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